

Application Notes and Protocols for SJ-172550 in High-Throughput Screening

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For Researchers, Scientists, and Drug Development Professionals

Introduction

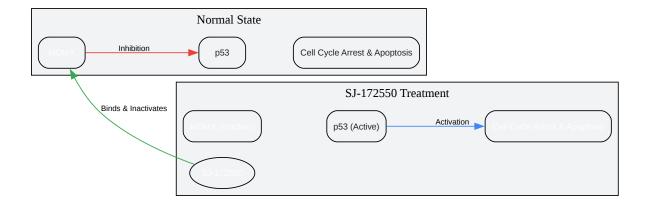
SJ-172550 is a small molecule inhibitor of the MDMX-p53 protein-protein interaction, identified through high-throughput screening.[1] MDMX is a key negative regulator of the p53 tumor suppressor. In many cancers, MDMX is overexpressed, leading to the suppression of p53's function and promoting tumor cell survival. **SJ-172550** disrupts the MDMX-p53 interaction, leading to the activation of the p53 pathway and inducing apoptosis in cancer cells with wild-type p53, particularly in contexts where MDMX is amplified, such as in retinoblastoma.[1][2]

These application notes provide detailed protocols for utilizing **SJ-172550** in various experimental settings, from initial high-throughput screening to cellular and in vivo validation assays.

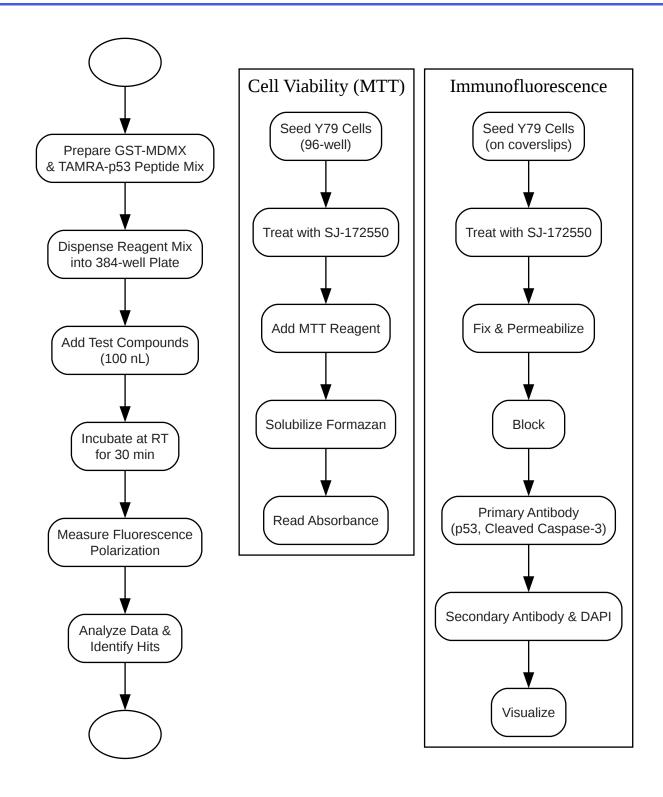
Mechanism of Action

SJ-172550 functions through a novel and complex mechanism. It forms a reversible, covalent complex with MDMX, which induces a conformational change in the protein, rendering it unable to bind to p53.[3] This leads to the stabilization and activation of p53, resulting in the transcriptional upregulation of its target genes, such as p21, and subsequent cell cycle arrest and apoptosis.[2]









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References

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- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
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